N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-9-7-11-12(17(3)22(19,20)16(11)2)8-10(9)15-14(18)13-5-4-6-21-13/h4-8H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUFOCCDBQWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC=CS3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H19N3O4S
- Molecular Weight: 325.38 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Study Findings: A study demonstrated that derivatives of thiadiazole exhibited antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
| Compound | Activity | Target Microorganisms |
|---|---|---|
| Thiadiazole Derivatives | Antibacterial | Staphylococcus aureus |
| Thiadiazole Derivatives | Antifungal | Candida albicans |
Anticancer Activity
The anticancer potential of related compounds has also been explored:
- Mechanism of Action: Compounds containing the thiadiazole ring have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. These effects are often mediated by the modulation of signaling pathways such as MAPK and PI3K/Akt .
Case Studies
Several case studies have highlighted the efficacy of this compound in specific biological contexts:
- Antibacterial Efficacy : A study conducted on a series of thiadiazole derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant strains of bacteria . This study established a structure-activity relationship (SAR) that could guide future modifications for improved efficacy.
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability at micromolar concentrations through mechanisms involving oxidative stress and mitochondrial dysfunction .
Q & A
Q. What are the most reliable synthetic routes for N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step pathways involving heterocyclic coupling and functional group transformations. A common approach involves:
Core heterocycle construction : Start with benzo[c][1,2,5]thiadiazole derivatives, introducing methyl and dioxido groups via alkylation/oxidation.
Thiophene-carboxamide coupling : React the modified benzo-thiadiazole intermediate with thiophene-2-carboxamide precursors using coupling agents like EDC/HOBt in anhydrous DMF .
Optimization strategies:
- Use sodium azide in Tetrahydrofuran (THF) for tetrazole ring formation (yield: 64–76%) .
- Control temperature (60–80°C) and solvent polarity to minimize side reactions (e.g., dimethylformamide for amidation) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- IR spectroscopy : Identify key functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
- Multinuclear NMR : Use - and -NMR to resolve methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). -NMR is critical if phosphorus-containing intermediates are used .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₄N₄O₃S₂: ~387.42) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer : Screen for antimicrobial, anticancer, or anti-inflammatory activity using:
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Molecular docking : Prioritize targets like COX-2 or bacterial DNA gyrase using AutoDock Vina to predict binding affinities .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., thione-thiol tautomerism) by acquiring spectra at 25°C and 50°C .
- COSY/NOESY : Confirm spatial proximity of protons (e.g., methyl groups on the benzo-thiadiazole ring) .
- X-ray crystallography : Resolve ambiguities via single-crystal analysis (if crystals are obtainable) .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Use continuous reactors for exothermic steps (e.g., azide cyclization) to enhance safety and scalability .
- Catalytic optimization : Replace stoichiometric reagents (e.g., thionyl chloride) with catalytic Pd or Cu systems for amide bond formation .
- Chromatography-free purification : Precipitate intermediates via pH adjustment (e.g., HCl quenching for amine salts) .
Q. How do substituents on the benzo-thiadiazole core influence bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
Vary substituents : Synthesize analogs with halogens, methoxy, or nitro groups at the 1,3,6-positions.
Evaluate biological endpoints : Compare IC₅₀ values in cytotoxicity assays (e.g., 3,6-dimethyl vs. 3-nitro derivatives).
Computational modeling : Use DFT calculations to correlate electronic effects (e.g., Hammett σ values) with activity .
Example finding: Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency but reduce solubility .
Q. What experimental designs address discrepancies between in vitro and in silico docking results?
- Methodological Answer : Discrepancies may stem from protein flexibility or solvent effects. Mitigate via:
- Ensemble docking : Dock against multiple protein conformations (e.g., from MD simulations) .
- Binding free energy calculations : Use MM-PBSA/GBSA to account for solvation effects .
- Biolayer interferometry (BLI) : Validate docking predictions with kinetic binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
